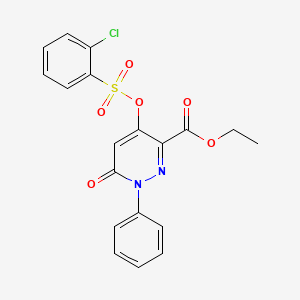

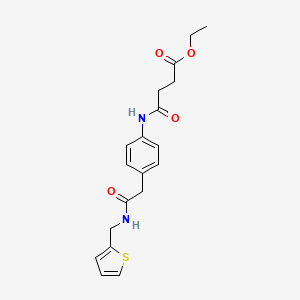

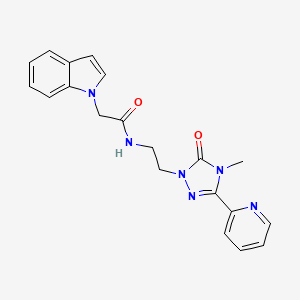

Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of thiophene . Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of thiophene derivatives involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are quite diverse. For instance, enaminones can undergo reactions with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .科学的研究の応用

Synthesis and Material Science Applications

Antimicrobial Activity of Synthesized Derivatives

One study explores the synthesis of thiazoles and their fused derivatives, which demonstrate significant antimicrobial activity against a variety of bacterial and fungal isolates. This suggests the compound's potential as a precursor in developing new antimicrobial agents (Wardkhan et al., 2008).

Electroactive Polymer Synthesis

Another application involves the synthesis of electroactive phenol-based polymers, indicating its utility in the creation of materials with specific electrical properties, potentially useful in electronics and sensor applications (Kaya & Aydın, 2012).

Pharmaceutical and Biochemical Research

Urease Inhibition

In the pharmaceutical field, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides synthesized from related compounds have shown potent urease inhibitory activity. This highlights its role in the development of treatments for diseases related to urease activity, such as ulcers and urinary tract infections (Nazir et al., 2018).

Corrosion Inhibition

Additionally, a study on the corrosion inhibition of mild steel in acidic solutions by a synthesized thiophene Schiff base derivative emphasizes the compound's significance in industrial applications, protecting materials from corrosion (Daoud et al., 2014).

Antibiofilm and Sortase A Inhibition

Research into sortase A transpeptidase inhibitors, vital for tackling Gram-positive pathogens, identified derivatives of the compound as effective agents. This could be key in developing new antimicrobial strategies that target bacterial adhesion and biofilm formation, crucial in combating antibiotic resistance (Maggio et al., 2016).

将来の方向性

The future directions for research on thiophene derivatives could involve exploring their potential pharmacological applications. Thiophene moiety and their derivatives are known to have a variety of therapeutic applications, including as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .

特性

IUPAC Name |

ethyl 4-oxo-4-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-19(24)10-9-17(22)21-15-7-5-14(6-8-15)12-18(23)20-13-16-4-3-11-26-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDWYXVDKPURCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2968712.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968715.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2968716.png)